5-(Furan-3-yl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-(furan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H9NO2/c10-8-2-1-7(9-8)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10) |
InChI Key |
QLMWGVHYFMVGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=COC=C2 |
Origin of Product |
United States |
Furan Moiety in Chemical Research: Versatility and Derivatization Potential
Furan as a Bioisosteric Replacement and its Impact on Ligand-Target Interactions
In medicinal chemistry, the concept of bioisosterism—the replacement of one group with another that retains similar physicochemical properties and biological activity—is a key strategy in drug design. researchgate.net The furan ring is frequently used as a bioisostere for other aromatic systems like benzene, thiophene, and pyridine. researchgate.net This substitution can subtly modulate a molecule's steric and electronic profile, polarity, and lipophilicity, which can lead to improved potency, selectivity, or pharmacokinetic properties. tandfonline.comrsc.org For example, replacing a phenyl group with a furan ring can alter hydrogen bonding capabilities and metabolic stability while maintaining the necessary geometry for target engagement. tandfonline.com Furan has also been investigated as a non-classical bioisostere for the carboxylic acid group, demonstrating its versatility in mimicking different functional groups to optimize drug-like properties. nih.gov
Sustainable Chemistry Perspectives of Furan-Derived Platform Chemicals
The push towards a green and sustainable chemical industry has placed significant emphasis on utilizing renewable biomass as a feedstock. rsc.org In this context, furan derivatives, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), have emerged as key "platform chemicals". mdpi.comfrontiersin.orgacs.org These compounds are readily produced through the acid-catalyzed dehydration of abundant C5 and C6 sugars found in lignocellulosic biomass. rsc.org From these furan-based platforms, a spectacular range of valuable chemicals, fuels, and monomers for polymers can be synthesized, offering a renewable alternative to petroleum-derived aromatics. rsc.orgnih.gov This transition is pivotal for the sustainability of the chemical industry, with furan chemistry at the forefront of developing new bio-based materials and processes. researchgate.netnih.gov
Rationale for Investigating 5 Furan 3 Yl Pyrrolidin 2 One: Bridging Furan and Pyrrolidinone Research Niches
Hypothesized Synergistic Effects of Furan and Pyrrolidinone Moieties in Chemical Systems
The combination of a furan and a pyrrolidinone moiety within a single molecule, as seen in this compound, presents an intriguing area of research. The concept of molecular hybridization, where two or more pharmacophores are combined, is a well-established strategy in drug discovery aimed at developing compounds with enhanced or novel biological activities. frontiersin.org The incorporation of both a furan and a pyrrolidinone ring is hypothesized to produce synergistic effects, where the combined biological activity is greater than the sum of the individual components. researchgate.net
Positioning of this compound within Current Heterocyclic Chemistry Research
Within the broader landscape of heterocyclic chemistry, this compound and its derivatives are positioned as valuable building blocks and targets for novel synthetic methodologies. The synthesis of such hybrid molecules is an active area of investigation, with researchers exploring various strategies, including multi-component reactions and cycloaddition processes, to efficiently construct these complex scaffolds. researchgate.netmdpi.com
The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the substituents on both the furan and pyrrolidinone rings, chemists can probe how these changes affect the molecule's biological activity. researchgate.net This information is crucial for the rational design of new therapeutic agents with improved potency and selectivity. nih.gov For instance, research on similar structures, such as spirooxindole-pyrrolidine hybrids containing a furan moiety, has demonstrated the importance of specific substitutions for potent antimicrobial activity. researchgate.netscispace.com The exploration of this compound and its analogs is therefore integral to the ongoing effort to develop novel and effective drugs for a variety of diseases.
Chemical Compound Information
| Compound Name |
| This compound |
| Pyrrolidinone |
| Furan |
| Spirooxindole |
| Indole |
| Pyrazole |
| Kojic acid |
| Pyran-2-one |
| Quinoline |
| Pyridine |
| Pyrimidine |
| Coumarin |
| Sesamol |
| Uracil |
| Benzoimidazole |
| Benzotriazole |
| Thiazole |
| Isoxazole |
| Barbituric acid |
| 3'-Benzoyl-5'-(furan-2-yl)-4'-phenylspiro[indoline-3,2'-pyrrolidin]-2-one |
| 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)pyrrolidine hydrochloride |
| 3-(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-((furan-2-yl)methyl)urea |
| 5-Propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid |
| (2S,4R)-4-fluoro-1-((3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide |
| 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione |
| 1-methyl-2-pyrrolidinone |
| 5-(1-(furan-3-carbonyl)pyrrolidin-3-yl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole |
| 1-(4-Methoxyphenyl)-5-(pyridin-3-yl)pyrrolidin-2-one |
| 1-(3,4-Dimethoxyphenyl)-5-(5-methylfuran-2-yl)pyrrolidin-2-one |
| 4-(4-chlorophenyl)-pyrrolidin-2- one |
| 4-(5-methoxybenzo[b]furan-2-yl)pyrrolidin-2-one |
| 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol |
| 4,4'-diaminodiphenyl ether |
| pyromellitic dianhydride |
| 2-substituted aryl 1, 3, 4-oxadiazoles |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| SMILES | C1CC(=O)NC1C2=COC=C2 nih.gov |
| InChI | InChI=1S/C8H9NO2/c10-8-2-1-7(9-8)6-3-4-11-5-6/h3-5,7H,1-2H2,(H,9,10) nih.gov |
| InChIKey | QLMWGVHYFMVGDP-UHFFFAOYSA-N nih.gov |
| XLogP3-AA | 0.2 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 1 nih.gov |
| Exact Mass | 151.063328530 Da nih.gov |
| Monoisotopic Mass | 151.063328530 Da nih.gov |
| Topological Polar Surface Area | 46.6 Ų |
| Heavy Atom Count | 11 nih.gov |
| Complexity | 169 nih.gov |
Synthetic Strategies for this compound and Related Structures
The pyrrolidin-2-one framework, particularly when substituted with a furan moiety, represents a significant structural motif in medicinal chemistry. The synthesis of these compounds, including the specific isomer this compound, leverages a variety of established and innovative organic chemistry methodologies. These approaches are designed to construct the five-membered lactam ring with high efficiency and control over stereochemistry.
Computational and Theoretical Investigations of 5 Furan 3 Yl Pyrrolidin 2 One Systems
Quantum Chemical Calculations (DFT, etc.) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of molecules. irjweb.commaterialsciencejournal.org These methods calculate properties such as molecular orbital energies and charge distributions. materialsciencejournal.org
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. researchgate.net The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower kinetic stability. irjweb.com
Table 1: Illustrative Frontier Molecular Orbital Energies for Related Pyrrolidinone Systems This table presents data from analogous compounds to illustrate typical values obtained through DFT calculations, as specific data for 5-(Furan-3-yl)pyrrolidin-2-one is not publicly available.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
These values help in understanding the charge transfer that can occur within the molecule, which is crucial for its interaction with other chemical species. irjweb.com
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyper-conjugative interactions, and the stability of molecular structures. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. researchgate.net This analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular stabilization.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. researchgate.netscispace.com This method is crucial in drug discovery for identifying potential drug candidates by estimating their binding affinity and mode of interaction. scispace.comresearchgate.net
Although specific docking studies for this compound are not detailed in the available literature, research on structurally similar compounds provides a clear framework for how it might be investigated. Pyrrolidinone-based compounds have been explored as inhibitors for various enzymes. For example, derivatives of pyrrolidin-2-one have been docked against acetylcholinesterase (AChE), a target for Alzheimer's disease, showing high docking scores and good binding affinity. researchgate.net In another study, spirooxindole-pyrrolidine derivatives containing a furan (B31954) moiety were docked into the active sites of glucosamine-6-phosphate synthase and human lanosterol (B1674476) 14-alpha dimethylase, showing strong binding energies. researchgate.netscispace.com These studies demonstrate that the furan-pyrrolidinone scaffold has the potential to bind effectively to biological macromolecules. The binding affinity is typically reported as a score in kcal/mol, with more negative values indicating stronger binding. scispace.com
Table 2: Illustrative Molecular Docking Results for Structurally Related Furan/Pyrrolidinone Compounds This table showcases docking results for analogous compounds to demonstrate the type of data generated in such studies. These are not results for this compound.
| Ligand Class | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Spirooxindole-pyrrolidine-furan derivative | Glucosamine-6-phosphate synthase | -13.45 | scispace.com |
| Pyrrolidin-2-one derivative | Acetylcholinesterase (AChE) | -18.59 | researchgate.net |
| Furan-thiadiazole derivative | Enoyl-ACP reductase | Not specified, good binding | bdpsjournal.org |
A critical outcome of molecular docking is the identification of the specific amino acid residues within the receptor's binding site that interact with the ligand. acs.org These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.netscispace.com For instance, in a study of furan-thiadiazole derivatives targeting Enoyl-ACP reductase, hydrogen bonding with the amino acid residue Tyr158 and steric interactions with Met103 were identified as crucial for binding. bdpsjournal.org Similarly, docking of pyrrolidinone-based inhibitors in HIV-1 protease revealed key hydrogen bonds with Gly-27' and interactions with Pro-81' and Val-82'. nih.gov Such analyses are vital for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. researchgate.netfrontierspartnerships.org MD simulations calculate the trajectory of atoms and molecules, providing insights into conformational changes and the stability of binding interactions. mdpi.commun.ca
For drug discovery, MD simulations are often performed after docking to validate the predicted binding pose and to ensure the ligand remains stably bound within the active site. researchgate.netfrontierspartnerships.org For example, a 100 ns MD simulation was used to confirm the stability of pyrrolidin-2-one derivatives complexed with acetylcholinesterase. researchgate.net The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. mdpi.com A stable RMSD suggests that the complex remains in a consistent conformational state. mdpi.com Furthermore, MD simulations can reveal the role of water molecules and key protein-ligand interactions, such as hydrogen bonds, that persist throughout the simulation, confirming their importance for binding. frontierspartnerships.org Although no specific MD simulation studies on this compound have been reported, this methodology would be an essential next step to validate any promising docking results and to understand the dynamic nature of its potential interactions with a biological target.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Following a comprehensive review of publicly available scientific literature, no dedicated Structure-Activity Relationship (SAR) studies conducted via computational modeling specifically for this compound have been identified.
The basic computed properties for this compound are available in public databases like PubChem. nih.gov These properties, presented in the table below, can serve as a foundational dataset for future computational modeling and SAR studies.
| Computed Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H9NO2 | PubChem nih.gov |
| Molecular Weight | 151.16 g/mol | PubChem nih.gov |
| XLogP3-AA (LogP) | 0.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Topological Polar Surface Area | 42.2 Ų | PubChem nih.gov |
Without specific biological activity data for a series of analogues of this compound, the development of a meaningful SAR model is not feasible.
Virtual Screening Approaches for Ligand Discovery and Lead Optimization
As with SAR studies, there is no specific information in the available scientific literature regarding the use of this compound in virtual screening approaches for ligand discovery or as a starting point for lead optimization.
Virtual screening campaigns are typically target-specific, employing techniques like pharmacophore modeling and molecular docking to identify potential ligands from large compound libraries. researchgate.netjbcpm.com For example, structure-based virtual screening has been successfully used to identify novel antagonists for receptors by docking large libraries against a 3D model of the target protein. researchgate.net Similarly, pharmacophore-based virtual screening has been applied to libraries of pyrrolizine derivatives to discover new cytotoxic agents. jbcpm.com
These approaches require a known biological target. The role of this compound as a potential ligand or pharmacophore has not been explored in published virtual screening studies. While it may exist within large virtual screening libraries, no studies have reported it as a "hit" or a lead compound that has undergone subsequent optimization.
The research on related but more complex structures, such as naphthoquinone-furan-2-cyanoacryloyl hybrids, has involved molecular docking to investigate binding modes within specific protein targets like STAT3. Such studies underscore the necessity of having a defined biological target to apply these computational methods effectively.
Exploration of Biological Activities and Molecular Mechanisms of Furan Substituted Pyrrolidinones
General Biological Activities of Related Furan (B31954) and Pyrrolidinone Derivatives
Furan and pyrrolidinone derivatives are known to possess a wide spectrum of pharmacological properties. The inherent chemical reactivity and structural features of these rings allow for interactions with various biological targets, leading to a range of therapeutic effects.
Antibacterial: Both furan and pyrrolidinone derivatives have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, certain synthetic pyrrolidinone derivatives have shown efficacy against bacterial infections. Similarly, furan-containing compounds, such as nitrofurantoin, are established antimicrobial agents used in treating urinary tract infections. The mechanism of action for some furan derivatives involves the reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomal proteins. Various substituted furan derivatives have shown significant action against Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus.
Novel pyrrolidine-2,3-dione (B1313883) monomers and dimers have been synthesized and assessed for their antimicrobial properties, with some showing potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) strains. Additionally, certain thiazole-based pyrrolidinone derivatives have been found to selectively inhibit Gram-positive bacteria with minimal toxicity.
Antifungal: The antifungal potential of furan and pyrrolidinone derivatives is also well-documented. Some furan-based compounds have exhibited significant in vitro antifungal activity, comparable to existing antifungal drugs. For example, derivatives of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-one have shown a high antifungal effect against Aspergillus fumigatus. Furthermore, a series of derivatives containing a 5-nitrofuran scaffold have been designed and shown to have in vitro antifungal activity against Candida albicans. Some thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have demonstrated potent antifungal activity by acting as succinate (B1194679) dehydrogenase inhibitors.
Antileishmanial: Leishmaniasis, a parasitic disease, has been a target for compounds containing pyrrolidinone and related heterocyclic structures. Pyrazolopyrrolidinones have been identified as potent, broad-spectrum inhibitors of Leishmania infection, showing high potency against the intracellular parasites of Leishmania donovani and Leishmania major. Pyrrolidine-based analogs have also been identified as potential candidates against neglected tropical diseases like leishmaniasis. Certain synthetic compounds have exhibited high efficacy against a panel of Leishmania species, including L. infantum, L. amazonensis, and L. braziliensis.
Table 1: Examples of Antimicrobial Activity of Furan and Pyrrolidinone Derivatives
| Compound Class | Activity | Target Organism(s) | Source(s) |
| Nitrofurans | Antibacterial | Escherichia coli | |
| Pyrrolidine-2,3-diones | Antibacterial | Staphylococcus aureus (MSSA) | |
| Thiazole-based Pyrrolidinones | Antibacterial | Gram-positive bacteria | |
| 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones | Antifungal | Aspergillus fumigatus | |
| 5-Nitrofuran derivatives | Antifungal | Candida albicans | |
| Pyrazolopyrrolidinones | Antileishmanial | Leishmania donovani, L. major | |
| Pyrrolidine-based analogs | Antileishmanial | Leishmania species |
Furan and pyrrolidinone derivatives have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of key inflammatory pathways. These compounds can modulate the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, respectively.
Certain furan derivatives have been shown to effectively reduce inflammation. For example, a Maillard reaction product, [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol, demonstrated a dose-dependent inhibition of extracellular nitric oxide (NO) production and iNOS translation in Caco-2 cells. This suggests that some furan derivatives exert their anti-inflammatory effects by downregulating the iNOS pathway. Other furan-containing compounds have been shown to inhibit NO production in activated microglia and astrocytes, indicating their potential in treating neuroinflammatory diseases. The furoxan derivative CHF 2363 has been shown to exert its effects via the release of nitric oxide.
Table 2: Anti-inflammatory Mechanisms of Furan Derivatives
| Compound/Derivative | Mechanism of Action | Cell Line/Model | Source(s) |
| [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol | Inhibition of NO production and iNOS translation | Caco-2 cells | |
| Dihydrobenzo(b)furan neolignans | Reduction of NO production and inhibition of TNF-α expression | LPS-activated BV2 cells | |
| Furoxan derivative CHF 2363 | Release of nitric oxide | Human platelet-rich plasma, rabbit aortic rings |
A significant area of research for furan and pyrrolidinone derivatives is their potential as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms.
Several novel furan derivatives have exhibited moderate to excellent anti-proliferative activity against HeLa and SW620 cell lines. Furan-fused chalcones have also been synthesized and evaluated for their antiproliferative activity towards HL60 promyelocytic leukemia cells. Furthermore, a series of furan-pyridinone compounds have been investigated for their anticancer activities against esophageal cancer cell lines.
One of the key mechanisms by which some furan and pyrrolidinone derivatives exert their anticancer effects is through interaction with DNA and the inhibition of topoisomerase enzymes. Topoisomerases are crucial for DNA replication, transcription, and repair, making them excellent targets for cancer chemotherapy.
Certain nitrofuran-based compounds have been identified as inhibitors of topoisomerase II. These compounds were found to be more active than etoposide, a clinically used topoisomerase II inhibitor. Additionally, novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been synthesized and screened for topoisomerase I inhibition, with some compounds showing significant inhibitory activity. These inhibitors can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and ultimately cell death.
Protein kinases are another important class of targets for anticancer drugs, as they play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Some furan derivatives have been shown to exert their antiproliferative activity by inhibiting protein kinases. For example, certain furan derivatives exhibited excellent antiproliferative activity by promoting the activity of PTEN to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.
Inducing apoptosis (programmed cell death) and causing cell cycle arrest are common mechanisms of action for many anticancer drugs. Furanocoumarin derivatives have been shown to have a strong antiproliferative effect by inducing apoptosis in human leukemia cells. They achieve this by modifying several molecular pathways, including the regulation of signal transducer and activator of transcription 3 (STAT3), nuclear factor-kB (NF-kB), and phosphatidylinositol-3-kinase (PI3K)/AKT.
Newly synthesized furan-based derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cell lines. This is often associated with an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.
Table 3: Anticancer Mechanisms of Furan and Pyrrolidinone Derivatives
| Mechanism | Compound/Derivative Class | Target/Pathway | Cell Line(s) | Source(s) |
| Topoisomerase Inhibition | Nitrofuran-based compounds | Topoisomerase II | - | |
| Topoisomerase Inhibition | 4-(4-substituted amidobenzyl)furan-2(5H)-ones | Topoisomerase I | MCF-7, HeLa, A549 | |
| Protein Kinase Inhibition | Furan derivatives | PI3K/Akt, Wnt/β-catenin | HeLa, SW620 | |
| Apoptosis Induction | Furanocoumarins | STAT3, NF-kB, PI3K/AKT | HL-60, HL-60/MX1, HL-60/MX2 | |
| Cell Cycle Arrest & Apoptosis | Furan-based derivatives | G2/M phase, p53, Bax, Bcl-2 | MCF-7 |
Neuroactive and Receptor Modulation Effects
The furan moiety is a constituent of various compounds demonstrating a range of central nervous system activities, including neuroprotective, antidepressant, and anxiolytic effects. utripoli.edu.lynih.govijabbr.com Similarly, the pyrrolidinone core is a key feature in several neuroactive agents. nih.gov Consequently, furan-substituted pyrrolidinones are of significant interest for their potential to modulate neuronal receptors and pathways.
M1 Muscarinic Acetylcholine Receptor (M1 mAChR): The M1 mAChR is a G protein-coupled receptor critically involved in cognitive processes such as learning and memory. Modulation of this receptor is a key strategy in the development of therapeutics for neurodegenerative disorders like Alzheimer's disease. While direct studies on 5-(Furan-3-yl)pyrrolidin-2-one are not extensively documented, related heterocyclic structures have been investigated as M1 mAChR modulators. The evaluation of compounds for M1 mAChR activity typically involves in vitro binding assays using cell lines expressing the receptor and functional assays measuring downstream signaling events, such as calcium mobilization.
Orexin (B13118510) Receptor: Orexin receptors (OX1R and OX2R) are central to the regulation of wakefulness, appetite, and reward pathways. Antagonists of these receptors have emerged as treatments for insomnia. The pyrrolidinone scaffold has been incorporated into molecules designed as orexin receptor modulators. The activity of compounds at orexin receptors is commonly assessed through radioligand binding assays and functional assays that measure changes in intracellular calcium or other second messengers in response to orexin peptides.
Cannabinoid Receptor 1 (CB1 Receptor): The CB1 receptor, primarily expressed in the brain, is a key component of the endocannabinoid system and is implicated in a wide array of physiological processes, including mood, appetite, and pain perception. The lipophilic nature of the furan ring and the hydrogen bonding capabilities of the pyrrolidinone lactam suggest that compounds like this compound could potentially interact with the CB1 receptor. In vitro evaluation of CB1 receptor affinity is typically performed using competitive binding assays with radiolabeled cannabinoids and functional assays measuring the inhibition of adenylyl cyclase.
Tropomyosin Receptor Kinase (Trk) Kinase: The Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC) plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling is associated with both neurological disorders and cancer. The potential for furan-pyrrolidinone structures to act as Trk kinase inhibitors is an area of interest. The inhibitory activity of compounds against Trk kinases is determined using in vitro kinase assays that measure the phosphorylation of a substrate peptide.
Antiviral Activity
The furan nucleus is present in several compounds that have demonstrated antiviral properties. orientjchem.orgwisdomlib.org This has prompted investigations into the potential of furan-containing heterocyclic systems as antiviral agents.
Respiratory Syncytial Virus (RSV): RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The search for effective RSV inhibitors is ongoing. The furan scaffold has been incorporated into molecules with the aim of developing new antiviral therapies. orientjchem.org Standard in vitro assays for RSV activity include plaque reduction assays and virus yield reduction assays in cell lines like HEp-2, which quantify the ability of a compound to inhibit viral replication and spread. researchgate.netusu.edu
Enzyme Inhibition
The pyrrolidinone ring is a versatile scaffold that can be functionalized to interact with the active sites of various enzymes, while the furan ring can contribute to binding through hydrophobic and electronic interactions. nih.gov
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The potential for furan-containing compounds to inhibit HDACs is an active area of research. nih.gov The inhibitory activity of compounds against HDACs is typically determined using in vitro enzymatic assays that measure the deacetylation of a fluorogenic substrate.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is often observed in cancer. The development of selective CDK2 inhibitors is a major focus in oncology drug discovery. The pyrrolidinone core can serve as a scaffold for the design of kinase inhibitors. In vitro evaluation of CDK2 inhibition involves enzymatic assays that measure the phosphorylation of a substrate protein, such as histone H1, by the purified enzyme.
Tankyrase: Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer. The development of tankyrase inhibitors is a promising therapeutic strategy. The inhibitory potential of compounds against tankyrases is assessed using in vitro enzymatic assays that measure the auto-ADP-ribosylation of the enzyme.
Glutaminyl Cyclase (QC): QC is an enzyme that catalyzes the formation of pyroglutamate (B8496135) at the N-terminus of peptides and proteins. This modification can influence the stability and biological activity of its substrates and has been implicated in the pathogenesis of Alzheimer's disease. The inhibition of QC is therefore a potential therapeutic approach. The inhibitory activity of compounds against QC is determined using in vitro enzymatic assays with a specific substrate, and the product formation is monitored.
Glucagon (B607659) Receptor: The glucagon receptor is a G protein-coupled receptor that plays a key role in regulating blood glucose levels. Antagonists of the glucagon receptor are being investigated as potential treatments for type 2 diabetes. The pyrrolidinone scaffold could be incorporated into molecules designed to target this receptor. In vitro evaluation of glucagon receptor antagonists involves binding assays to determine affinity for the receptor and functional assays to measure the inhibition of glucagon-stimulated cAMP production in cells expressing the receptor.
Mechanistic Studies on the Biological Action of this compound
Understanding the precise molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. For this compound, this would involve identifying its specific molecular targets and elucidating the downstream pathways it modulates.
Identification of Specific Molecular Targets and Pathways
While broad biological activities can be hypothesized based on the structural features of this compound, the identification of its specific molecular targets requires experimental investigation. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, can be employed. Subsequent analysis of the captured proteins by mass spectrometry can reveal potential molecular targets.
Furthermore, cell-based phenotypic screening can provide clues about the pathways affected by the compound. For instance, observing changes in cell morphology, proliferation, or the expression of specific biomarkers can suggest involvement in particular signaling cascades. Transcriptomic and proteomic analyses of cells treated with the compound can offer a more global view of the cellular response and help to pinpoint the modulated pathways.
Investigation of Structure-Activity Relationships (SAR) for this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, a systematic SAR investigation would involve the synthesis and biological evaluation of a series of analogues. frontiersin.org
Key modifications could include:
Substitution on the furan ring: Introducing various substituents at different positions of the furan ring could probe the importance of electronic and steric factors for biological activity.
Substitution on the pyrrolidinone ring: Modifying the pyrrolidinone ring, for example, at the nitrogen atom or at the C3 and C4 positions, could influence the compound's conformation and its interactions with biological targets.
Alteration of the linker: The nature of the linkage between the furan and pyrrolidinone rings could be varied to assess its impact on activity.
The synthesized analogues would then be tested in relevant in vitro assays to determine how these structural modifications affect their biological activity. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and can lead to the identification of compounds with improved therapeutic potential. A study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor provides a relevant example of how SAR can be explored for this class of compounds, demonstrating that modifications to the furan and pyrrolidinone moieties can significantly impact inhibitory activity. nih.govreddit.comresearchgate.net
In Vitro Biological Evaluation Methodologies
The initial assessment of the biological activity of a compound like this compound relies on a battery of in vitro assays. These assays provide a controlled environment to study the compound's effects on specific biological targets or cellular processes.
For neuroactive and receptor modulation effects , a primary approach involves radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki or IC50). Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. These assays can measure second messenger levels (e.g., cAMP, Ca2+), changes in membrane potential, or reporter gene expression. innoserlaboratories.comaxionbiosystems.comnih.govibidi.com
To evaluate antiviral activity , cell-based assays are the gold standard. In a typical setup, a susceptible cell line is infected with the virus in the presence of varying concentrations of the test compound. The antiviral effect is then quantified by measuring the reduction in viral replication. Common endpoints include the inhibition of virus-induced cytopathic effect (CPE), reduction in viral plaque formation (plaque reduction assay), or a decrease in the production of viral proteins or nucleic acids (e.g., by ELISA or qPCR). mdpi.comresearchgate.netusu.edunih.govnih.gov
For enzyme inhibition studies, in vitro enzymatic assays are employed. These assays typically use a purified enzyme and a specific substrate that, upon enzymatic conversion, produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent). The ability of the test compound to reduce the rate of product formation is measured, and the concentration required for 50% inhibition (IC50) is determined. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). rsc.orgnih.gov
The following table summarizes common in vitro methodologies for evaluating the specified biological activities:
| Biological Activity Category | Specific Target/Effect | Common In Vitro Evaluation Methodologies |
| Neuroactive and Receptor Modulation | M1 mAChR, Orexin Receptor, CB1 Receptor | Radioligand Binding Assays, Calcium Mobilization Assays, cAMP Assays, Reporter Gene Assays |
| Trk Kinase | Kinase Activity Assays (e.g., using radiolabeled ATP or fluorescence-based methods) | |
| Antiviral Activity | HIV, RSV | Cytopathic Effect (CPE) Inhibition Assays, Plaque Reduction Assays, Virus Yield Reduction Assays, Reverse Transcriptase Assays (for HIV) |
| Enzyme Inhibition | Histone Deacetylases, Cyclin-Dependent Kinase CDK2, Tankyrase, Glutaminyl Cyclase | Fluorometric or Colorimetric Enzymatic Assays using specific substrates |
| Glucagon Receptor | Radioligand Binding Assays, cAMP Accumulation Assays |
Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Cell Cycle Analysis)
No research data was found regarding the cytotoxic, anti-proliferative, or cell cycle effects of this compound on any cell lines.
Biochemical Assays for Enzyme Activity and Receptor Binding
There is no available information from biochemical assays detailing the inhibitory activity of this compound against specific enzymes or its binding affinity for any biological receptors.
Antimicrobial Susceptibility Testing (e.g., Disc Diffusion Method, MIC determination)
Specific data from antimicrobial susceptibility tests, such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition from disc diffusion assays, for this compound against bacterial or fungal strains are not available in the reviewed literature.
Synthetic Applications and Material Science Relevance of 5 Furan 3 Yl Pyrrolidin 2 One Scaffolds
Role as Building Blocks in Advanced Organic Synthesis
The 5-(furan-3-yl)pyrrolidin-2-one moiety serves as a valuable building block in the construction of intricate molecular architectures, particularly those containing multiple nitrogen atoms and fused ring systems. Its utility is pronounced in the synthesis of polycyclic compounds and in the generation of molecular diversity through multicomponent reactions.
Synthesis of Nitrogen-Containing Polycyclic Compounds (e.g., Benz[g]indolizidine derivatives)
The furan (B31954) component of this compound can be ingeniously utilized as a latent 1,4-dicarbonyl equivalent, a key strategy in the synthesis of nitrogen-containing polycycles. A notable application of this principle is in the formation of indolizidine and related polycyclic frameworks. One synthetic approach involves the photooxidation of a furan derivative to generate a reactive 1,4-dielectrophile. This intermediate can then react with an amine nucleophile to form a pyrrolidinone structure. chemistryviews.org
Following the formation of the pyrrolidinone, the introduction of a Brønsted or Lewis acid can trigger the generation of an N-acyliminium ion. This reactive species can subsequently undergo an intramolecular Pictet-Spengler-type reaction with a tethered aromatic group on the amine substituent, leading to the formation of a new carbocycle fused to the pyrrolidinone ring. chemistryviews.org This methodology provides a powerful tool for the construction of complex nitrogen-bearing polycyclic structures, including those related to benz[g]indolizidine derivatives. The efficiency of the final cyclization step can be influenced by the nature of the aromatic ring and the choice of the acid catalyst. chemistryviews.org
| Starting Material | Key Intermediate | Reaction Type | Final Product Class |
| Furan derivative | 1,4-Dielectrophile | Photooxidation | Nitrogen-containing polycycle |
| Pyrrolidinone with pendent aromatic | N-acyliminium ion | Pictet-Spengler-type cyclization | Fused polycyclic system |
Incorporation into Multicomponent Reactions for Structural Diversity
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse libraries of compounds. nih.govmdpi.com The this compound scaffold, with its furan and lactam functionalities, is a prime candidate for incorporation into MCRs to rapidly build molecular complexity.
For instance, the furan ring can participate in cycloaddition reactions, while the pyrrolidinone nitrogen can be involved in various condensation reactions. The development of novel MCRs involving furan and pyrrolidinone derivatives allows for the synthesis of a wide array of structurally diverse heterocyclic compounds. nih.govmdpi.com These reactions can be designed to introduce multiple points of diversity, enabling the creation of large chemical libraries for high-throughput screening in drug discovery and other applications. The versatility of MCRs, combined with the unique chemical properties of the furan-pyrrolidinone scaffold, provides a robust platform for the exploration of new chemical space. nih.gov
Potential as Intermediates for Pharmaceutical and Agrochemical Development
The furan and pyrrolidinone moieties are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. ijabbr.comresearchgate.net This makes this compound and its derivatives promising intermediates for the development of new pharmaceuticals and agrochemicals.
Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. ijabbr.combiojournals.uswisdomlib.orgorientjchem.orgresearchgate.netmdpi.comresearchgate.net Similarly, the pyrrolidinone ring is a core component of numerous approved drugs and natural products with diverse therapeutic applications. researchgate.net The combination of these two pharmacophores in a single molecule suggests a high potential for biological activity.
The structural features of this compound allow for systematic modifications to optimize its interaction with biological targets. The furan ring can be functionalized through various electrophilic substitution and metal-catalyzed cross-coupling reactions, while the pyrrolidinone ring offers sites for N-alkylation or modification of the lactam carbonyl group. This synthetic tractability enables the generation of analogues with tailored properties for specific therapeutic or agrochemical applications. ijabbr.com The exploration of furan-pyrrolidinone derivatives as potential therapeutic agents is an active area of research. researchgate.net
| Heterocyclic Core | Associated Biological Activities |
| Furan | Antibacterial, Antifungal, Anti-inflammatory, Antitumor ijabbr.combiojournals.uswisdomlib.orgorientjchem.orgresearchgate.netmdpi.comresearchgate.net |
| Pyrrolidinone | Diverse therapeutic applications in approved drugs researchgate.net |
Development of Polymers and Other Advanced Materials from Furan-Pyrrolidinone Platforms
Bio-based polymers derived from renewable resources are gaining increasing attention as sustainable alternatives to petroleum-based plastics. Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are key monomers in the synthesis of these next-generation materials. rsc.orgulaval.canih.govdntb.gov.ua The rigid furan ring can impart desirable properties to polymers, such as high thermal stability and enhanced mechanical strength.
While the direct polymerization of this compound has not been extensively reported, the furan-pyrrolidinone platform offers intriguing possibilities for the development of novel polymers and advanced materials. The furan moiety can be chemically modified to introduce polymerizable groups, such as hydroxyl, carboxyl, or vinyl functionalities. For example, the furan ring could be converted to a diacid or diol, analogous to FDCA and BHMF, which could then be used in polycondensation reactions to form polyesters or polyamides.
Furthermore, the pyrrolidinone unit could introduce specific functionalities and properties into the polymer backbone, such as improved hydrophilicity, biodegradability, or sites for further chemical modification. The combination of the furan's rigidity and the pyrrolidinone's functionality could lead to the creation of advanced materials with tailored properties for a variety of applications, including specialty plastics, functional coatings, and biomedical devices. Enzymatic polymerization methods, which are often more environmentally friendly, could also be explored for the synthesis of polymers from furan-pyrrolidinone-based monomers. rsc.org
| Furan-based Monomer | Resulting Polymer Type | Potential Properties |
| 2,5-Furandicarboxylic acid (FDCA) | Polyesters, Polyamides | High thermal stability, good mechanical properties |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters, Polyurethanes | Enhanced rigidity, potential for bio-based alternatives |
Future Research Directions and Translational Potential
Design and Synthesis of Novel 5-(Furan-3-yl)pyrrolidin-2-one Analogues with Tuned Biological Profiles
A primary focus for future research will be the rational design and synthesis of novel analogues of this compound to create derivatives with tailored biological activities. By systematically modifying the core structure, researchers can perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Key modification strategies include substitutions on both the furan (B31954) and pyrrolidinone rings.
Potential modifications to the furan ring could involve introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at available positions to modulate the electronic properties and steric profile of the molecule. The pyrrolidinone ring offers multiple sites for derivatization, such as at the nitrogen atom or at the C3 and C4 positions, to influence solubility and target engagement. nih.gov For instance, incorporating fluorine atoms can enhance metabolic stability and binding affinity. researchgate.net
The following table outlines potential analogue designs and their hypothetical biological targets, based on the known activities of related heterocyclic compounds. ijabbr.comijabbr.comnih.govnih.gov
| Analogue Structure Modification | Potential Functional Group | Rationale / Hypothetical Target |
| Furan Ring Substitution | Halogens (F, Cl, Br) | Enhance binding affinity and metabolic stability; potential for anticancer or antimicrobial activity. |
| Nitro (NO₂) Group | Act as a bioisostere or pharmacophore for antimicrobial or antiparasitic agents. | |
| Alkyl/Aryl Groups | Modulate lipophilicity and steric interactions for improved target specificity (e.g., enzyme inhibitors). | |
| Pyrrolidinone Ring N-Substitution | Benzyl or Substituted Benzyl Groups | Influence CNS activity or act as scaffolds for enzyme inhibitors (e.g., Factor Xa). nih.gov |
| Long Alkyl Chains | Increase lipophilicity for membrane permeability or antibacterial activity. | |
| Pyrrolidinone Ring C3/C4 Substitution | Spirocyclic Moieties | Introduce conformational rigidity to enhance binding to specific protein targets. nih.govrsc.org |
| Hydroxyl or Amino Groups | Provide sites for hydrogen bonding to improve target engagement and solubility. |
In-depth Mechanistic Investigations of this compound's Bioactivity
While the individual furan and pyrrolidinone scaffolds are known to exhibit a wide range of biological effects, the specific mechanism of action for this compound remains to be elucidated. nih.govresearchgate.net Future research must focus on in-depth mechanistic studies to identify its molecular targets and signaling pathways.
Initial screening against a broad panel of enzymes, receptors, and cell lines could reveal preliminary bioactivity. Based on the activities of similar furan-containing compounds, potential targets could include tubulin polymerization in cancer cells, bacterial quorum sensing pathways, or inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govmdpi.com Techniques such as differential proteomics, transcriptomics, and cellular thermal shift assays (CETSA) can be employed to identify direct binding partners and downstream cellular effects. Pinpointing the precise mechanism of action is crucial for understanding the compound's therapeutic potential and for guiding the rational design of more effective analogues.
Exploration of New Synthetic Methodologies for Enhanced Efficiency and Sustainability
Advancing the therapeutic potential of this compound derivatives will require the development of efficient, scalable, and sustainable synthetic methods. While classical approaches can be used, modern synthetic strategies offer significant advantages in terms of yield, stereoselectivity, and environmental impact.
Future explorations could focus on multicomponent reactions (MCRs), which allow for the assembly of complex molecules like pyrrolidinones in a single step from three or more starting materials, thereby improving atom economy and reducing waste. mdpi.com The use of donor-acceptor cyclopropanes represents another innovative route to 1,5-substituted pyrrolidin-2-ones. nih.gov Furthermore, developing stereoselective synthetic routes, such as those employing nitro-Mannich reactions, will be critical for producing enantiomerically pure compounds, as different stereoisomers often exhibit distinct biological activities and safety profiles. ucl.ac.uk The application of green chemistry principles, such as using environmentally benign solvents and catalysts, will also be a key consideration.
The table below compares potential synthetic strategies for the synthesis of the core scaffold.
| Synthetic Methodology | Description | Advantages | Potential Challenges |
| Multicomponent Reactions (e.g., [3+2] Cycloaddition) | A one-pot reaction where three or more reactants combine to form a single product. Azomethine ylides can react with dipolarophiles to form pyrrolidines. mdpi.com | High atom economy, operational simplicity, rapid generation of molecular diversity. | Substrate scope can be limited; optimization of reaction conditions may be complex. |
| Donor-Acceptor (DA) Cyclopropane (B1198618) Chemistry | Lewis acid-initiated ring-opening of DA cyclopropanes with amines followed by lactamization. nih.gov | Provides access to 1,5-substituted pyrrolidinones; can be performed as a one-pot process. | Requires synthesis of specialized cyclopropane precursors; Lewis acid sensitivity of the furan ring. nih.gov |
| Stereoselective Nitro-Mannich Reaction | Conjugate addition to a nitroacrylate followed by an in situ nitro-Mannich reaction and lactamization to form the pyrrolidinone ring. ucl.ac.uk | High diastereoselectivity, generation of multiple contiguous stereocenters in one pot. | Requires careful control of reaction conditions; development of an asymmetric variant can be challenging. ucl.ac.uk |
Development of Structure-Based Drug Design Strategies for this compound Derivatives
Once a validated biological target is identified, structure-based drug design (SBDD) will be instrumental in accelerating the development of potent and selective inhibitors. This computational approach utilizes the three-dimensional structure of the target protein to design molecules that bind with high affinity.
The SBDD workflow would begin with determining the crystal structure of the target protein, ideally in a complex with the parent compound or a close analogue. Molecular docking simulations would then be used to predict the binding modes of a virtual library of this compound derivatives within the target's active site. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further refine the design process by correlating structural features with biological activity. nih.gov This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the rapid optimization of lead compounds, minimizing the trial-and-error nature of traditional drug discovery.
Potential for Applications in Emerging Therapeutic Areas and Chemical Technologies
The structural attributes of this compound suggest its potential utility beyond conventional therapeutic areas. The furan ring, derivable from biomass sources like furfural (B47365), positions this compound scaffold within the realm of sustainable chemistry and green technologies. ijabbr.com These bio-based platform molecules are valuable precursors for creating novel polymers, solvents, and biofuels. ijabbr.com
In medicine, the pyrrolidinone core is a feature of nootropic drugs, suggesting that derivatives could be explored for treating neurodegenerative diseases or cognitive disorders. The diverse bioactivities associated with furan derivatives open possibilities in areas with unmet medical needs, such as developing new agents against drug-resistant bacteria or novel antivirals. ijabbr.comijabbr.comnih.gov Furthermore, fluorinated analogues could find applications in chemical biology as probes for studying biological processes or in medical imaging, for example, as PET (Positron Emission Tomography) tracers, given the prevalence of fluorine in such agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
